5-Bromo-2-iodoisopropylbenzene
Overview
Description
5-Bromo-2-iodoisopropylbenzene is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 5-Bromo-2-iodoisopropylbenzene involves a monobromination reaction carried out in an NBS/sulfuric acid system . The process uses 2-chlorobenzoic acid as a raw material and a catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid . The method has the advantages of simple process, cheap and easily-obtained raw materials, low cost, and high yield .Molecular Structure Analysis
The molecular weight of 5-Bromo-2-iodoisopropylbenzene is 324.99 . Its IUPAC name is 4-bromo-1-iodo-2-isopropylbenzene .Scientific Research Applications
- “5-Bromo-2-iodoisopropylbenzene” is a chemical compound with the CAS Number: 1147014-97-8 . Its molecular weight is 324.99 .
- It is typically stored in a dark place, sealed in dry, at 2-8°C .
- and is usually in liquid form .
- This compound is used by scientists in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- One specific application mentioned is in the synthesis of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a new class of diabetes treatment drugs .
Safety And Hazards
5-Bromo-2-iodoisopropylbenzene is classified under GHS07. It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-bromo-1-iodo-2-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOHQLFWSINTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679219 | |
Record name | 4-Bromo-1-iodo-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodoisopropylbenzene | |
CAS RN |
1147014-97-8 | |
Record name | 4-Bromo-1-iodo-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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